![molecular formula C15H30N6O3 B5111662 N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] CAS No. 5325-58-6](/img/structure/B5111662.png)
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]
Descripción general
Descripción
N,N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea], also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that has been synthesized through a multi-step process and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is not fully understood. However, it is believed to exert its effects through its antioxidant properties. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of reactive oxygen species (ROS) and has been found to protect against oxidative stress-induced damage by reducing ROS levels in cells. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been found to protect against cerebral ischemia-reperfusion injury by reducing infarct size and improving neurological function. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to reduce inflammation in various animal models, including models of sepsis, acute lung injury, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of ROS and has been found to protect against oxidative stress-induced damage in various cell types. However, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] also has some limitations for lab experiments. It has been found to exhibit some toxicity at high concentrations and may interfere with some assays that rely on ROS production.
Direcciones Futuras
There are several future directions for research on N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]. One area of research is the potential use of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] as a neuroprotective agent in the treatment of stroke and other neurological disorders. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] may have potential applications in the treatment of inflammation and oxidative stress-related diseases, such as sepsis and acute lung injury. Finally, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.
Conclusion:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit several biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory effects. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments, including stability and potency as a scavenger of ROS. However, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.
Métodos De Síntesis
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is synthesized through a multi-step process that involves the reaction of tert-butyl isocyanate with 1,3-dimethyl-2-imidazolidinone to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-imidazolidinone. This intermediate is then reacted with phosgene to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine. Finally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is obtained by reacting N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine with urea.
Aplicaciones Científicas De Investigación
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several potential applications in scientific research. It has been studied for its antioxidant properties and has been found to protect against oxidative stress-induced damage in various cell types. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been studied for its potential neuroprotective effects and has been found to protect against cerebral ischemia-reperfusion injury. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been studied for its potential anti-inflammatory effects and has been found to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-14(2,3)18-11(22)16-9-10(21(8)13(24)20(9)7)17-12(23)19-15(4,5)6/h9-10H,1-8H3,(H2,16,18,22)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZORHYYEREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385682 | |
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
CAS RN |
5325-58-6 | |
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




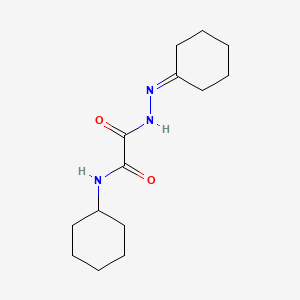
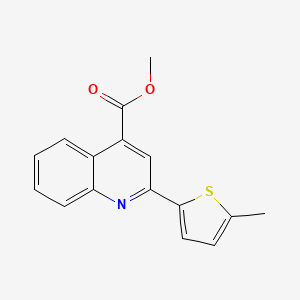
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)
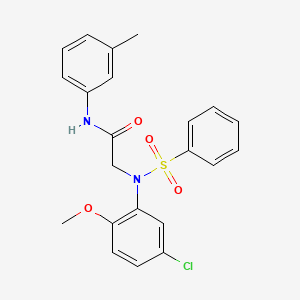
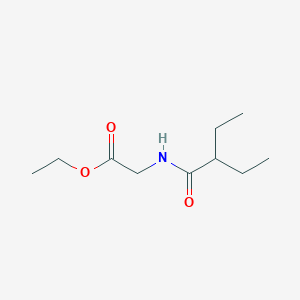
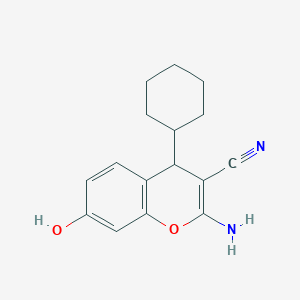
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)